molecular formula C13H9ClN4O2S2 B2838265 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 850937-60-9

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2838265
CAS No.: 850937-60-9
M. Wt: 352.81
InChI Key: ULDRIGOAANHSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates three key pharmacophores: a 1,3,4-oxadiazole ring, a thioether (sulfanyl) linkage, and a 2-aminothiazole acetamide group. This specific combination is of significant interest in medicinal chemistry, as analogous structures have been investigated for their potential biological activities. Compounds featuring the 1,3,4-oxadiazole scaffold have been extensively studied and reported in scientific literature for their pronounced antimicrobial and antifungal properties . Furthermore, molecular hybrids containing both 1,3,4-oxadiazole and thiazole rings are recognized as valuable frameworks in the development of novel therapeutic agents. The presence of the 3-chlorophenyl substituent can influence the compound's lipophilicity and electronic characteristics, potentially fine-tuning its interaction with biological targets. This product is intended for use by qualified researchers as a building block in drug discovery programs, a reference standard in analytical studies, or a lead compound for investigating new mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S2/c14-9-3-1-2-8(6-9)11-17-18-13(20-11)22-7-10(19)16-12-15-4-5-21-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDRIGOAANHSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-bromo-N-(thiazol-2-yl)acetamide under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Core
Compound Name Oxadiazole Substituent Acetamide N-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 3-Chlorophenyl 1,3-Thiazol-2-yl 387.85 Not Reported Pending (hypothesized enzyme inhibition)
8h 3-Nitrophenyl 5-Methyl-1,3-thiazol-2-yl 375.41 158–159 Alkaline phosphatase (activity unreported)
CDD-934506 4-Methoxyphenyl 4-Nitrophenyl 403.39 Not Reported Enzyme inhibition (specific targets unreported)
6f 4-Chlorophenyl 4-Methylphenyl 365.87 Not Reported Antimicrobial (active vs. S. aureus)
BF25346 Furan-2-yl 1,3-Thiazol-2-yl 308.34 Not Reported Not Reported

Key Observations :

  • Chlorophenyl vs. Nitrophenyl : Chlorine’s electronegativity enhances dipole interactions, while nitro groups increase polarity but may reduce bioavailability due to higher hydrophilicity.
  • Thiazol-2-yl vs.
Physicochemical Properties
  • Melting Points : Compounds with electron-withdrawing groups (e.g., 8h with 3-nitrophenyl, 158–159°C ) have higher melting points than those with electron-donating groups (e.g., 8e with phenyl, 117–118°C ). The target compound’s 3-chlorophenyl group may result in a moderate melting point (~140–150°C).
  • Solubility : Thiazole and oxadiazole rings contribute to moderate aqueous solubility, but chloro substituents increase logP values, favoring lipid membrane penetration .

Computational and Structural Analysis

  • Docking Studies: Molecular docking of similar compounds (e.g., ) suggests that the 3-chlorophenyl group in the target compound may occupy hydrophobic pockets in enzyme active sites (e.g., cholinesterases), improving binding affinity compared to non-halogenated analogs.
  • 3D Modeling : Tools like UCSF Chimera predict that the sulfanyl-acetamide linker provides flexibility, enabling optimal orientation of the oxadiazole and thiazole rings for target engagement.

Biological Activity

The compound 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. The unique structural features of this compound enhance its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H10ClN3O2S
  • Molecular Weight : 287.75 g/mol

The compound features an oxadiazole ring, a thiazole moiety, and a chlorophenyl group, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxadiazole and thiazole rings are known to inhibit key enzymes involved in disease processes. For instance:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate broad-spectrum antimicrobial activity. A study reported that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. In vitro assays revealed that the compound exhibited cytotoxic effects on human breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other oxadiazole derivatives is useful. The following table summarizes some related compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3,4-OxadiazoleContains oxadiazole ringAntitumor
2-(Thiazol-2-yl)-N-(phenyl)acetamideThiazole moietyAntimicrobial
5-Amino-1,3,4-thiadiazoleThiadiazole structureAnti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium bovis BCG. The binding affinity of these compounds to key enzymes was assessed through molecular docking studies .
  • Anticancer Research : Desai et al. (2018) explored the anticancer effects of pyridine-based oxadiazoles and found that certain derivatives showed promising results against drug-resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, the oxadiazole core is formed via cyclization of thiosemicarbazide derivatives under reflux with reagents like POCl₃. The final acetamide linkage is achieved by reacting a sulfanyl-oxadiazole intermediate with 2-aminothiazole derivatives using chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., DMF or dioxane), and stoichiometric ratios to minimize by-products. Reaction progress is monitored via TLC .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying the sulfanyl-acetamide bridge and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for analogous thiazolyl-acetamides .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli) and cytotoxicity assays (MTT or SRB on cancer cell lines). The oxadiazole and thiazole moieties suggest potential enzyme inhibition (e.g., COX-2 or urease), which can be tested via spectrophotometric enzyme activity assays. Dose-response curves (IC₅₀ values) are generated to prioritize further studies .

Advanced Research Questions

Q. How can computational methods enhance reaction design and yield optimization?

  • Methodological Answer : Quantum chemical calculations (DFT) predict transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning (e.g., ICReDD’s workflow) analyzes experimental datasets to recommend optimal conditions (solvent, catalyst, temperature). This reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., 3-chlorophenyl vs. 4-methylphenyl on oxadiazole). Systematic SAR studies compare analogs with controlled variations. For example, replacing the thiazole ring with a triazole (as in ) alters hydrogen bonding capacity. Meta-analyses of published IC₅₀ values and molecular docking (AutoDock Vina) clarify target selectivity .

Q. How does pH and temperature affect the compound’s stability during storage and biological assays?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) assess degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). HPLC monitors decomposition products. Buffered solutions (pH 1.2–7.4) simulate gastric/physiological environments. Light sensitivity is tested via UV exposure. For lab use, storage at −20°C in amber vials with desiccants is recommended .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to proteins like kinases. Fluorescence quenching experiments reveal binding constants and stoichiometry. Solid-state NMR or cryo-EM resolves structural changes in target enzymes upon ligand binding. For metal coordination (if applicable), EPR spectroscopy identifies paramagnetic interactions .

Q. How are multi-step reactions monitored in real-time to optimize intermediates?

  • Methodological Answer : In-situ FTIR tracks functional group transformations (e.g., amide bond formation). LC-MS identifies transient intermediates. For heterogeneous reactions, X-ray diffraction (PXRD) monitors crystallinity. Automated flow chemistry systems (e.g., Syrris) enable precise control of residence time and reagent mixing, improving reproducibility .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require orthogonal validation (e.g., gene expression profiling or proteomics) to distinguish off-target effects .
  • Synthetic Pitfalls : Impurities from incomplete cyclization (e.g., residual thiosemicarbazide) necessitate rigorous purification (column chromatography, recrystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.